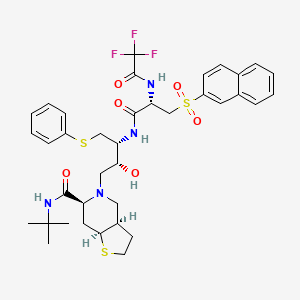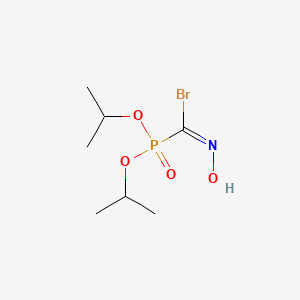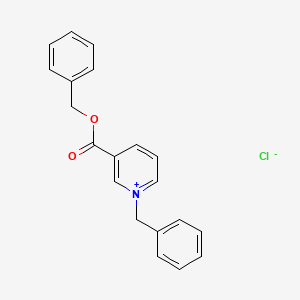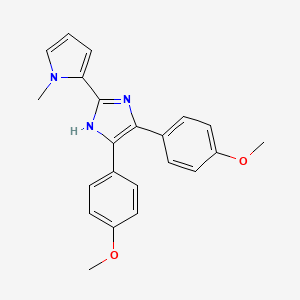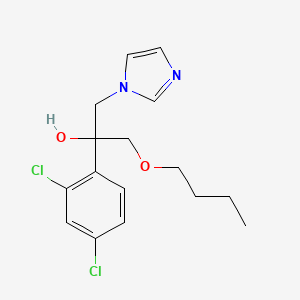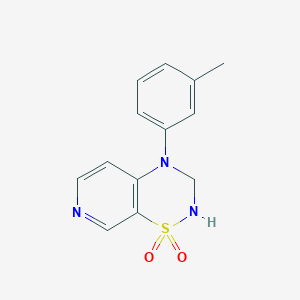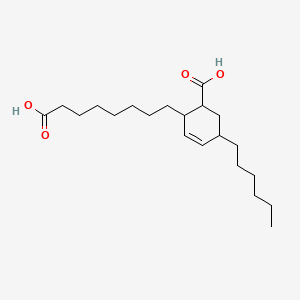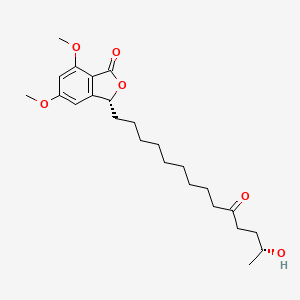
(+)-5-O-Methylsporotricale
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-5-O-Methylsporotricale is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group attached to the fifth position of the sporotricale molecule, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-O-Methylsporotricale typically involves several steps, starting from readily available precursors. The key steps include:
Cyclization: The formation of the sporotricale ring structure is facilitated by cyclization reactions, often using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation ensures consistent quality and reduces production costs.
化学反応の分析
Types of Reactions
(+)-5-O-Methylsporotricale undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), sodium cyanide (NaCN)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives of this compound.
科学的研究の応用
(+)-5-O-Methylsporotricale has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (+)-5-O-Methylsporotricale involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
類似化合物との比較
(+)-5-O-Methylsporotricale can be compared with other similar compounds, such as:
5-O-Methylsporotricale: Lacks the chiral center, resulting in different stereochemistry and potentially different biological activity.
5-O-Ethylsporotricale: Contains an ethyl group instead of a methyl group, which may affect its reactivity and interactions with biological targets.
5-O-Methylsporotricol: A structurally related compound with a different ring structure, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific methylation pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
178759-95-0 |
|---|---|
分子式 |
C24H36O6 |
分子量 |
420.5 g/mol |
IUPAC名 |
(3R)-3-[(13R)-13-hydroxy-10-oxotetradecyl]-5,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H36O6/c1-17(25)13-14-18(26)11-9-7-5-4-6-8-10-12-21-20-15-19(28-2)16-22(29-3)23(20)24(27)30-21/h15-17,21,25H,4-14H2,1-3H3/t17-,21-/m1/s1 |
InChIキー |
LPYQDDHAJRABQA-DYESRHJHSA-N |
異性体SMILES |
C[C@H](CCC(=O)CCCCCCCCC[C@@H]1C2=C(C(=CC(=C2)OC)OC)C(=O)O1)O |
正規SMILES |
CC(CCC(=O)CCCCCCCCCC1C2=C(C(=CC(=C2)OC)OC)C(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



